

Decoding the Certificate of Analysis: A Technical Guide to Olopatadine-d3 N-Oxide

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15599706

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of a typical Certificate of Analysis (CoA) for **Olopatadine-d3 N-Oxide**, a critical isotopically labeled metabolite of the antihistamine Olopatadine. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality, purity, and identity of this reference standard in research and drug development. **Olopatadine-d3 N-Oxide** is primarily used as an internal standard for the quantification of Olopatadine N-Oxide in various biological matrices during pharmacokinetic and metabolic studies.

Data Presentation: Summary of Quantitative Data

A Certificate of Analysis for **Olopatadine-d3 N-Oxide** will typically present the following quantitative data, ensuring the material's suitability for its intended analytical purpose. The values presented below are representative and may vary between different batches and suppliers.

Test Parameter	Specification	Typical Result	Method
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Identity	Conforms to Structure	Conforms	¹ H NMR, MS, IR
Purity (by HPLC)	≥95% [1]	98.7%	HPLC-UV
Mass Spectrum	Conforms to Expected Mass	Conforms	ESI-MS
¹ H NMR Spectrum	Conforms to Structure	Conforms	¹ H NMR (e.g., 400 MHz, DMSO-d ₆)
Molecular Formula	C ₂₁ H ₂₀ D ₃ NO ₄	C ₂₁ H ₂₀ D ₃ NO ₄	-
Molecular Weight	356.44 g/mol	356.44	-
Deuterated Forms (d ₁ -d ₃)	≥99% [2]	>99%	Mass Spectrometry
Residual Solvents	To be reported	<0.1% Methanol	GC-HS
Water Content	To be reported	0.2%	Karl Fischer Titration

Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical experiments. The methodologies for the key tests are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Objective: To determine the purity of the **Olopatadine-d3 N-Oxide** sample by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where Olopatadine N-Oxide has significant absorbance, for instance, 298 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 25°C.
- Procedure: A solution of the **Olopatadine-d3 N-Oxide** standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the peak corresponding to **Olopatadine-d3 N-Oxide** is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Objective: To confirm the molecular weight and isotopic distribution of **Olopatadine-d3 N-Oxide**.
- Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source, typically using Electrospray Ionization (ESI).
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. For **Olopatadine-d3 N-Oxide**, the expected protonated molecule $[M+H]^+$ would be approximately 357.4. The mass spectrum is also used to confirm the high abundance of the d3 isotopologue and the low levels of d0, d1, and d2 species, thus verifying the isotopic purity.

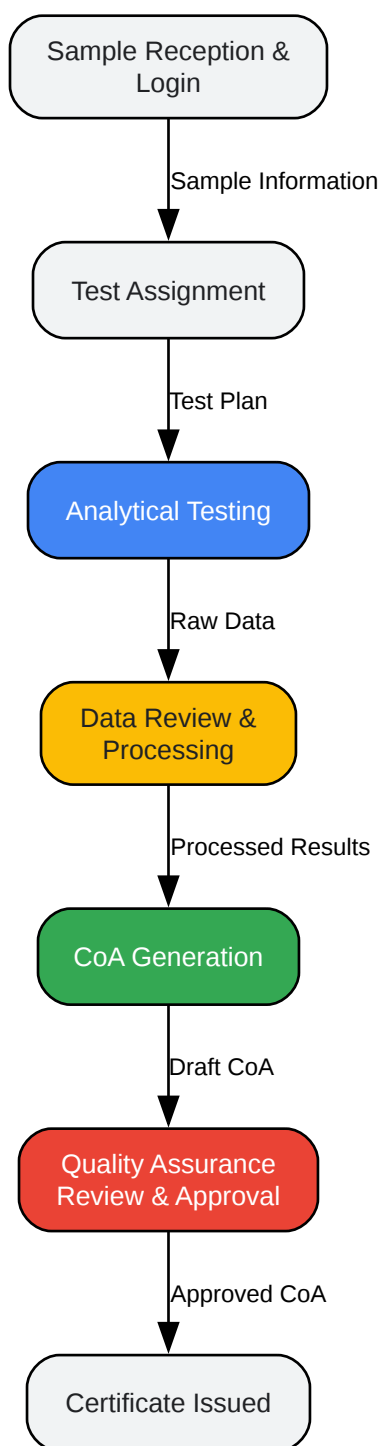
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure of **Olopatadine-d3 N-Oxide**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). A 1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of **Olopatadine- d_3 N-Oxide**. The absence of signals corresponding to the protons replaced by deuterium further confirms the isotopic labeling.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical workflow involved in generating a Certificate of Analysis, from the initial sample submission to the final quality assurance approval.

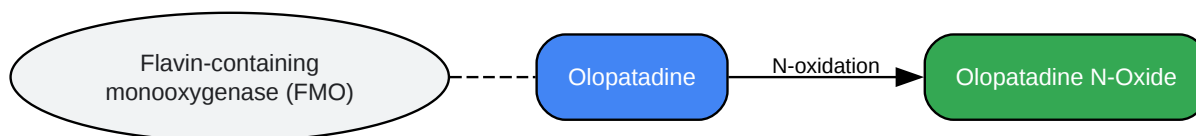


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CoA Generation Workflow

Metabolic Pathway of Olopatadine

Olopatadine is metabolized in the body to a limited extent. One of the identified metabolites is Olopatadine N-Oxide.[3][4] The formation of this metabolite is an important consideration in pharmacokinetic and drug metabolism studies.



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Metabolism of Olopatadine to Olopatadine N-Oxide

In conclusion, a Certificate of Analysis for **Olopatadine-d3 N-Oxide** is a vital document that assures the identity, purity, and quality of this essential analytical standard. A thorough understanding of the data presented and the methodologies used to obtain it is crucial for researchers and scientists in the pharmaceutical industry to ensure the reliability and accuracy of their experimental results.

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